molecular formula C12H26N2 B13172636 4-Methyl-2-(piperidin-2-yl)hexan-1-amine

4-Methyl-2-(piperidin-2-yl)hexan-1-amine

Cat. No.: B13172636
M. Wt: 198.35 g/mol
InChI Key: XPBPZMFLTQXTQK-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine can be achieved through various synthetic routes. One common method involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor . The reaction conditions include a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with high purity and efficiency .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. The continuous-flow process allows for enhanced mass transfer and improved reaction rates compared to batch processes. The optimum conditions for the continuous-flow reaction include a molar ratio of TAA to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, and a reaction pressure of 2 MPa . This method enables the production of this compound on a gram-scale with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(piperidin-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research and industrial applications .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

4-methyl-2-piperidin-2-ylhexan-1-amine

InChI

InChI=1S/C12H26N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h10-12,14H,3-9,13H2,1-2H3

InChI Key

XPBPZMFLTQXTQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CN)C1CCCCN1

Origin of Product

United States

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